Sepinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sepinol is a chemical compound known for its versatile applications in various fields, including pharmaceuticals, cosmetics, and industrial processes. It is a multifunctional polymer that acts as a thickening, emulsifying, and stabilizing agent. This compound is particularly valued for its ability to enhance the texture and stability of formulations, making it a crucial ingredient in many products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sepinol is synthesized through a polymerization process involving acrylamide and sodium acryloyldimethyl taurate. The reaction typically occurs in an aqueous medium, where the monomers are polymerized under controlled conditions of temperature and pH. The polymerization process is initiated by free radicals, which are generated using initiators such as ammonium persulfate or potassium persulfate. The reaction is carried out at temperatures ranging from 50°C to 80°C, and the pH is maintained between 3 and 12 to ensure optimal polymerization.

Industrial Production Methods

In industrial settings, this compound is produced in large-scale reactors where the monomers are continuously fed into the reaction vessel. The polymerization process is carefully monitored to maintain consistent quality and yield. The resulting polymer is then purified and processed into a liquid form, which is pre-neutralized and ready for use in various formulations. The industrial production of this compound ensures high efficiency and scalability, making it a cost-effective solution for manufacturers.

Chemical Reactions Analysis

Types of Reactions

Sepinol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

Reduction: Reduction reactions involving this compound typically occur under mild conditions, using reducing agents such as sodium borohydride.

Substitution: this compound can participate in substitution reactions where functional groups on the polymer chain are replaced by other groups, enhancing its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are usually carried out at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride is a commonly used reducing agent, and the reactions are typically conducted in aqueous or alcoholic solutions.

Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides, and the conditions vary depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the polymer’s properties for specific applications.

Scientific Research Applications

Sepinol has a wide range of scientific research applications, including:

Chemistry: this compound is used as a thickening and stabilizing agent in various chemical formulations, improving the viscosity and stability of solutions.

Biology: In biological research, this compound is employed as a medium for cell culture and as a stabilizer for enzymes and other biomolecules.

Medicine: this compound is used in pharmaceutical formulations to enhance the texture and stability of topical creams, gels, and ointments. It also acts as a carrier for active pharmaceutical ingredients, improving their delivery and efficacy.

Industry: In industrial applications, this compound is used in the production of cosmetics, personal care products, and household cleaners. Its ability to stabilize emulsions and improve texture makes it a valuable ingredient in many formulations.

Mechanism of Action

Sepinol exerts its effects through several mechanisms:

Thickening: this compound increases the viscosity of formulations by forming a network of polymer chains that trap water and other components, creating a gel-like structure.

Emulsifying: this compound stabilizes emulsions by reducing the surface tension between oil and water phases, preventing the separation of the two phases.

Stabilizing: this compound enhances the stability of formulations by preventing the aggregation of particles and maintaining a uniform distribution of components.

Comparison with Similar Compounds

Similar Compounds

Carbomer: Like Sepinol, carbomer is a thickening and stabilizing agent used in various formulations. this compound offers better compatibility with a wide range of solvents and active ingredients.

Xanthan Gum: Xanthan gum is another thickening agent, but this compound provides superior stability and texture improvement in formulations.

Hydroxyethyl Cellulose: Hydroxyethyl cellulose is used as a thickener and stabilizer, but this compound’s ability to work over a wide pH range and its synergistic effects with other thickeners make it more versatile.

Uniqueness of this compound

This compound stands out due to its multifunctional properties, including its ability to act as a thickener, emulsifier, and stabilizer. Its compatibility with a wide range of solvents and active ingredients, as well as its stability over a broad pH range, makes it a unique and valuable ingredient in various formulations.

Biological Activity

Sepinol, a flavonoid compound derived from the herb Sophora viciifolia, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The findings are supported by case studies and research data that illustrate its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its flavonoid structure, which is known for contributing to various biological activities. Its chemical properties facilitate interactions with biological membranes and cellular components, enhancing its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₅ |

| Molecular Weight | 286.27 g/mol |

| Solubility | Soluble in ethanol and water |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In a study involving various bacterial strains, this compound demonstrated effective inhibition at concentrations as low as 50 µg/mL.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 100 µg/mL |

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways, particularly by inhibiting the production of pro-inflammatory cytokines. In vitro studies demonstrated that this compound reduced the expression of IL-6 and TNF-α in macrophage cell lines.

Case Study: Inhibition of Cytokine Production

A study conducted on LPS-stimulated RAW 264.7 macrophages revealed that treatment with this compound at concentrations of 10 μM significantly decreased IL-6 levels by approximately 40% compared to control groups.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. Results indicated a strong capacity to neutralize free radicals, with an IC50 value of 30 µg/mL.

Table 3: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 30 |

| ABTS Scavenging | 25 |

Anticancer Properties

This compound has shown promising results in preclinical studies as an anticancer agent. It induces apoptosis in various cancer cell lines, including breast and liver cancer cells.

Case Study: Apoptotic Effects on Cancer Cells

In a study involving MDA-MB-231 breast cancer cells, treatment with this compound at concentrations ranging from 10 to 50 µM resulted in increased apoptosis rates, as evidenced by flow cytometry analysis.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound inhibits key enzymes involved in inflammatory responses and tumor progression.

- Modulation of Signaling Pathways : It affects signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer development.

- Scavenging Free Radicals : The compound's antioxidant properties help protect cells from oxidative stress.

Properties

IUPAC Name |

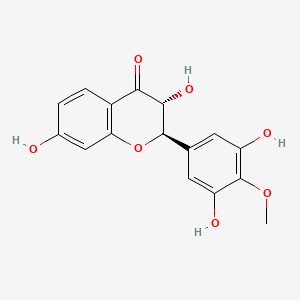

(2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-22-16-10(18)4-7(5-11(16)19)15-14(21)13(20)9-3-2-8(17)6-12(9)23-15/h2-6,14-15,17-19,21H,1H3/t14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCZAKZBCYSVSS-LSDHHAIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1O)[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.